![molecular formula C19H25N5O B11249330 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one](/img/structure/B11249330.png)
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one
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Overview
Description
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one is a complex organic compound featuring a pyridazine ring, a piperazine moiety, and a benzylamino group. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a ketoester under acidic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution, where benzylamine reacts with a suitable leaving group on the pyridazine ring.
Piperazine Ring Formation: The piperazine ring is formed by cyclization reactions involving ethylenediamine derivatives.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or amines to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridazine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds (e.g., benzyl chloride) in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyridazine and piperazine rings provide structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[6-(Amino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one: Lacks the benzyl group, potentially altering its pharmacological profile.
1-{4-[6-(Methylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one: Contains a methyl group instead of a benzyl group, which may affect its binding affinity and specificity.
1-{4-[6-(Phenylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one: Features a phenyl group, which could enhance hydrophobic interactions with target proteins.
Uniqueness
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-methylpropan-1-one is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C19H25N5O/c1-15(2)19(25)24-12-10-23(11-13-24)18-9-8-17(21-22-18)20-14-16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,20,21) |
InChI Key |
WWDZEBPXMGRWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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